Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-
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Overview
Description
Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- is a chemical compound with the molecular formula C₁₃H₁₈SSi and a molecular weight of 234.437 g/mol . This compound is characterized by the presence of a silane group attached to a phenyl ring via an ethynyl linkage, and a thioether group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- typically involves the reaction of 4-ethynylphenylthiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the thiol group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- can be scaled up by using larger reaction vessels and automated systems for mixing and purification. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetrabutylammonium fluoride, potassium fluoride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized silanes depending on the substituent introduced.
Scientific Research Applications
Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- involves its ability to undergo various chemical transformations. The ethynyl group can participate in cycloaddition reactions, while the thioether group can be oxidized or reduced to form different functional groups. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Silane, trimethyl(phenylethynyl)-: Similar structure but lacks the thioether group.
Triisopropyl[(trimethylsilyl)ethynyl]silane: Contains a triisopropylsilyl group instead of a trimethylsilyl group.
Uniqueness
Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- is unique due to the presence of both an ethynyl group and a thioether group. This combination of functional groups allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
221292-45-1 |
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Molecular Formula |
C13H18SSi |
Molecular Weight |
234.43 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)sulfanylethyl-trimethylsilane |
InChI |
InChI=1S/C13H18SSi/c1-5-12-6-8-13(9-7-12)14-10-11-15(2,3)4/h1,6-9H,10-11H2,2-4H3 |
InChI Key |
IFHRPEWVHSRBAS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCSC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
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